![molecular formula C13H27NO2Si B2821953 (R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3,3-dimethylpyrrolidin-2-one CAS No. 2089389-05-7](/img/structure/B2821953.png)
(R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3,3-dimethylpyrrolidin-2-one
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Description
The compound you’re asking about contains a tert-butyldimethylsilyl (TBDMS) group. This group is often used in organic chemistry as a protective group for alcohols . It’s known for its stability and the ease with which it can be added and removed from a molecule .
Molecular Structure Analysis
The TBDMS group consists of a silicon atom bonded to a tert-butyl group and two methyl groups. This gives the group a tetrahedral geometry around the silicon atom .Chemical Reactions Analysis
Compounds with a TBDMS group are typically stable under a variety of conditions. The group can be removed using an acid, such as TBAF or HF .Scientific Research Applications
Tertiary Butyl Ester Synthesis
®-5-(((tert-butyldimethylsilyl)oxy)methyl)-3,3-dimethylpyrrolidin-2-one: serves as a precursor for the synthesis of tertiary butyl esters. These esters play a crucial role in synthetic organic chemistry. Researchers have developed a straightforward method for introducing the tert-butoxycarbonyl (Boc) group into diverse organic compounds using flow microreactor systems. Compared to traditional batch methods, this flow process is more efficient, versatile, and sustainable .
Functional Group Derivatization for GC-MS Analysis
The compound’s tert-butyldimethylsilyl (tBDMS) moiety allows for versatile derivatization prior to gas chromatography-mass spectrometry (GC-MS) analysis. Researchers use tBDMS derivatization to enhance the detectability of various functional groups, including –COOH, –NH₂, –SH, –SO₂H, –OH, –C=O, and –NH–OH. This methodology facilitates the identification and quantification of neurochemicals and other analytes in complex samples .
Lithium Anode Surface Modification
In the realm of energy storage, ®-5-(((tert-butyldimethylsilyl)oxy)methyl)-3,3-dimethylpyrrolidin-2-one has been investigated for surface modification of lithium metal anodes. Lithium metal is an attractive anode material due to its high theoretical specific capacity. However, the formation of uncontrollable lithium dendrites on the anode surface hinders its practical use. Researchers explore TBDMSP-based coatings to mitigate dendrite growth and improve the stability of lithium anodes .
properties
IUPAC Name |
(5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,3-dimethylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO2Si/c1-12(2,3)17(6,7)16-9-10-8-13(4,5)11(15)14-10/h10H,8-9H2,1-7H3,(H,14,15)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHNOUXNRYHTJW-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1=O)CO[Si](C)(C)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H](NC1=O)CO[Si](C)(C)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3,3-dimethylpyrrolidin-2-one | |
CAS RN |
2089389-05-7 |
Source
|
Record name | (5R)-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3,3-dimethylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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